molecular formula C12H9F3OS B1622334 (4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol CAS No. 256488-46-7

(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol

Cat. No.: B1622334
CAS No.: 256488-46-7
M. Wt: 258.26 g/mol
InChI Key: AUJMSBKJCOVWFV-UHFFFAOYSA-N
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Description

“(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol” is a chemical compound with the molecular formula C12H9F3OS and a molecular weight of 258.26 . It is also known as 2-Thiophenemethanol, 4-phenyl-5-(trifluoromethyl)- .


Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C12H9F3OS and a molecular weight of 258.26 . For more detailed physical and chemical properties, it would be best to refer to a Material Safety Data Sheet (MSDS) or similar document .

Safety and Hazards

When handling chemicals, it’s important to use personal protective equipment and ensure adequate ventilation. Avoid contact with eyes, skin, and clothing, and avoid ingestion and inhalation . Always refer to the Material Safety Data Sheet (MSDS) or similar document for specific safety and hazard information .

Properties

IUPAC Name

[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3OS/c13-12(14,15)11-10(6-9(7-16)17-11)8-4-2-1-3-5-8/h1-6,16H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJMSBKJCOVWFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C2)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381802
Record name 2-(Hydroxymethyl)-4-phenyl-5-(trifluoromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256488-46-7
Record name 2-(Hydroxymethyl)-4-phenyl-5-(trifluoromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2.10 g (7.7 mmol) of 4-phenyl-5-trifluoromethyl-thiophene-2-carboxylic acid (Step C) in 20 mL of THF was treated with 5.0 mL of 2.0 M borane dimethylsulfide complex in THF. The resulting solution was heated at reflux for 3 h, cooled to rt, quenched with 10 mL of MeOH and concentrated. Chromatography on a Biotage 40M cartridge using 9:1 v/v hexanes/ethyl acetate as the eluant afforded 1.95 g (98%) of the title compound: 1H NMR (500 MHz) δ 2.05 (app s, 1H), 4.87 (s, 2H), 6.99 (s, 1H), 7.41 (app s, 5H).
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2.1 g
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Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol
Reactant of Route 2
(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol
Reactant of Route 3
(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol
Reactant of Route 4
(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol
Reactant of Route 5
Reactant of Route 5
(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol
Reactant of Route 6
(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol

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